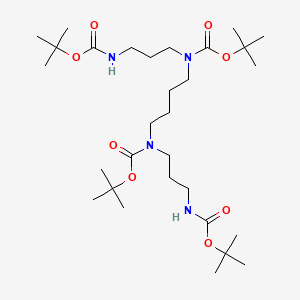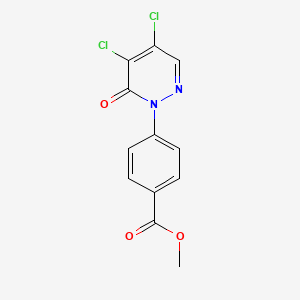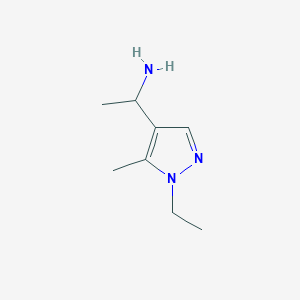
1-(1-ethyl-1H-pyrazol-3-yl)ethanone
Übersicht
Beschreibung
“1-(1-ethyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(1-ethyl-1H-pyrazol-3-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms and is connected to an ethyl group .Physical And Chemical Properties Analysis
“1-(1-ethyl-1H-pyrazol-3-yl)ethanone” is a liquid at room temperature . It has a predicted boiling point of approximately 235.1°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be 1.54 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(1-ethyl-1H-pyrazol-3-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), suggesting potential applications in developing new antibacterial agents (Asif et al., 2021).
Pharmacological Activity
Certain derivatives of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone, like EST64454, have been identified as σ1 receptor (σ1R) antagonists, showing potential as clinical candidates for pain management. This compound exhibits high aqueous solubility and metabolic stability, indicating promising pharmacokinetic profiles (Díaz et al., 2020).
Fungicidal Activity
Research has shown that certain 1-(1-ethyl-1H-pyrazol-3-yl)ethanone-based compounds demonstrate moderate inhibitory activity against Gibberella zeae, a plant pathogen, suggesting their potential use as fungicides (Liu et al., 2012).
Insecticidal Evaluation
Some pyrazole-based derivatives of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone have been synthesized and evaluated for their insecticidal activity. Certain compounds showed significant mortality against pests like Nilaparvata lugens and Mythimna separata, indicating potential applications in pest management (Halim et al., 2020).
Cytotoxicity Studies
Derivatives of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone have been synthesized and studied for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Karakurt et al., 2021).
Molecular Docking Studies
Molecular docking studies of certain 1-(1-ethyl-1H-pyrazol-3-yl)ethanone derivatives have shown potential inhibitory activity against various targets, suggesting their role as anti-neoplastic agents. This research helps in understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-5-4-7(8-9)6(2)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGPIUGGVSKCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292544 | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-3-yl)ethanone | |
CAS RN |
1004193-93-4 | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)


![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)






![3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid](/img/structure/B3373366.png)
